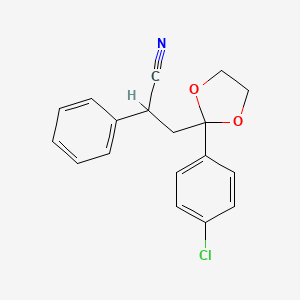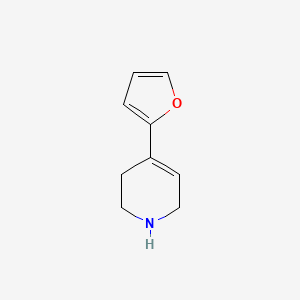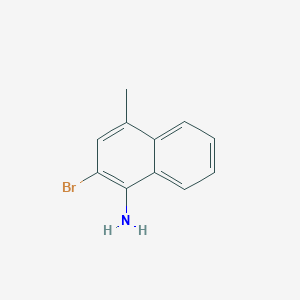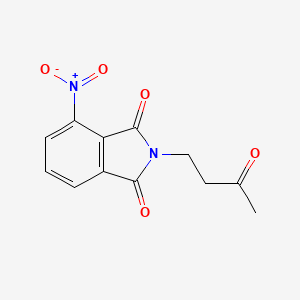
3-(4-Chlorobutyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorobutyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a 4-chlorobutyl group attached to the third position of the pyrrole ring. Pyrroles and their derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobutyl)-1H-pyrrole typically involves the alkylation of pyrrole with 4-chlorobutyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency of the reaction. Additionally, the purification of the final product can be achieved through techniques like distillation or recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
3-(4-Chlorobutyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-diones under the influence of strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form the corresponding pyrrolidine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The 4-chlorobutyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学研究应用
3-(4-Chlorobutyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of functionalized pyrrole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: this compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 3-(4-Chlorobutyl)-1H-pyrrole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact pathways and molecular targets can vary based on the specific derivative and its intended use.
相似化合物的比较
3-(4-Chlorobutyl)-1H-pyrrole can be compared with other similar compounds, such as:
3-(4-Chlorobutyl)-1H-indole: This compound has a similar structure but with an indole ring instead of a pyrrole ring. It is used in the synthesis of pharmaceuticals like vilazodone.
4-Chlorobutylbenzene: This compound contains a benzene ring instead of a pyrrole ring and is used as an intermediate in the production of various organic compounds.
The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
CAS 编号 |
90828-89-0 |
|---|---|
分子式 |
C8H12ClN |
分子量 |
157.64 g/mol |
IUPAC 名称 |
3-(4-chlorobutyl)-1H-pyrrole |
InChI |
InChI=1S/C8H12ClN/c9-5-2-1-3-8-4-6-10-7-8/h4,6-7,10H,1-3,5H2 |
InChI 键 |
MCOMDMCKMSNWIN-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC=C1CCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid](/img/structure/B13864513.png)



![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride](/img/structure/B13864529.png)
![1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene](/img/structure/B13864532.png)


![Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid](/img/structure/B13864545.png)

![Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13864554.png)
